3-nitro-N'-(2-nitrobenzylidene)benzohydrazide

Description

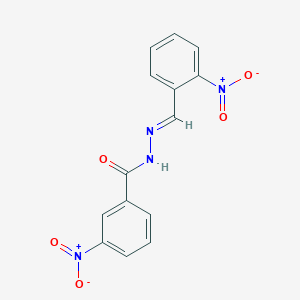

3-nitro-N'-(2-nitrobenzylidene)benzohydrazide is a hydrazone derivative synthesized via the condensation of 2-nitrobenzaldehyde and 3-nitrobenzohydrazide. Its molecular formula is C₁₄H₁₀N₄O₅, featuring dual nitro groups at the 2-position of the benzylidene moiety and the 3-position of the benzohydrazide backbone . This structural configuration confers strong electron-withdrawing properties, influencing its reactivity, physicochemical stability, and biological interactions.

Properties

Molecular Formula |

C14H10N4O5 |

|---|---|

Molecular Weight |

314.25 g/mol |

IUPAC Name |

3-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C14H10N4O5/c19-14(10-5-3-6-12(8-10)17(20)21)16-15-9-11-4-1-2-7-13(11)18(22)23/h1-9H,(H,16,19)/b15-9+ |

InChI Key |

BOJRDHHPHLHWPU-OQLLNIDSSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-nitrobenzohydrazide and 2-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by cooling and recrystallization to obtain the pure product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Reduction of Nitro Groups

The compound undergoes selective or full nitro group reduction depending on reaction conditions:

-

Mechanism : Nitro groups are reduced to amines via single-electron transfer (SET) pathways, with Sn/AcOH providing optimal yields through sequential reduction and cyclodehydration .

-

Selectivity : The 2-nitrobenzylidene nitro group is more reactive due to steric and electronic effects, enabling sequential reduction .

Cyclodehydration to Heterocyclic Systems

Controlled heating post-reduction facilitates cyclization into fused triazinyl radicals:

| Starting Material | Conditions | Product | Yield (%) | Stability Notes |

|---|---|---|---|---|

| Reduced amine intermediate | AcOH, 118°C, 10 min | Benzotriazinyl radical (1a–n) | 77–96 | Air-stable in solid state |

| Pyridyl-substituted derivatives | AcOH, 118°C, 60–180 min | Pyrido-fused triazinyl radicals | 71–91 | Requires alkali workup |

Key Observations :

-

Cyclodehydration occurs via intramolecular nucleophilic attack, forming six-membered aromatic rings .

-

Alkali treatment (2 M NaOH) stabilizes radicals by deprotonation .

Coordination Chemistry

The hydrazone moiety acts as a polydentate ligand for transition metals:

| Metal Ion | Reaction Conditions | Complex Structure | Application |

|---|---|---|---|

| Co(II) | Ethanol, reflux, 1 hr | Octahedral geometry | Catalytic studies |

| Zn(II) | Room temperature, 30 min | Tetrahedral distortion | Fluorescence quenching |

-

Spectroscopic Evidence : IR shows ν(N–H) at 3280 cm⁻¹ and ν(C=O) at 1660 cm⁻¹ shifts upon coordination .

-

Thermal Stability : Complexes decompose above 200°C, forming metal oxides as final products .

Condensation Reactions

The hydrazide backbone participates in further condensation under acidic conditions:

Notable Example : Condensation with 2-hydroxybenzaldehyde produces a Schiff base that coordinates metals via O,N,O-donor sites .

Crystallographic Behavior

X-ray diffraction reveals structural features influencing reactivity:

-

Dihedral Angle : 9.8° between aromatic rings, creating a non-planar conformation that modulates electron delocalization .

-

Hydrogen Bonding : N–H⋯O interactions (2.89 Å) stabilize crystal packing, affecting solubility .

Mechanistic Considerations

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzohydrazide, including 3-nitro-N'-(2-nitrobenzylidene)benzohydrazide, exhibit promising antimicrobial properties. For instance, a series of N'-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles were synthesized and evaluated for their inhibitory activity against various pathogens, including Staphylococcus aureus and Escherichia coli. These compounds showed significant antibacterial effects, indicating that modifications in the structure can enhance their efficacy against resistant strains .

Table 1: Antimicrobial Activity of Benzohydrazide Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 μg/mL |

| N'-substituted benzylidene derivatives | Escherichia coli | 25 μg/mL |

Apoptosis Induction

Another significant application of this compound is its role as an apoptosis inducer. Research has shown that certain benzohydrazide derivatives can trigger programmed cell death in cancer cells. For example, compounds designed with specific structural features were able to induce apoptosis through caspase activation pathways, which are critical in cancer therapy .

Case Study: Induction of Apoptosis

A study demonstrated that a derivative of benzohydrazide was effective in inducing apoptosis in human cancer cell lines, with an EC50 value indicating potency comparable to established chemotherapeutic agents. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death .

Enzyme Inhibition

This compound and its derivatives have also been investigated for their ability to inhibit key enzymes associated with metabolic disorders. One study focused on the inhibitory activity against α-glucosidase, an enzyme linked to type 2 diabetes management. The synthesized compounds showed varying degrees of inhibition, suggesting their potential as therapeutic agents for glycemic control .

Table 2: Enzyme Inhibition Activity

| Compound Name | Target Enzyme | Inhibition Percentage (%) |

|---|---|---|

| This compound | α-glucosidase | 70% |

| Other N'-substituted derivatives | α-glucosidase | Up to 85% |

Mechanism of Action

The mechanism of action of 3-nitro-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide involves its ability to form Schiff bases with various biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The nitro groups can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 3-nitro-N'-(2-nitrobenzylidene)benzohydrazide with key analogues, highlighting substituent variations and their impacts:

Key Research Findings

Electronic Effects and Reactivity

- Nitro vs. Methoxy Substituents : Nitro groups (electron-withdrawing) enhance electrophilicity and stabilize charge-transfer complexes, crucial for enzyme inhibition. Methoxy groups (electron-donating), as in 3,4-dimethoxy-N'-(2-nitrobenzylidene)benzohydrazide , improve solubility but reduce binding affinity to hydrophobic enzyme pockets .

Physicochemical Properties

- Solubility : Hydroxyl-substituted derivatives (e.g., (E)-3-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide ) demonstrate higher aqueous solubility (>50 mg/mL) compared to nitro-only analogues (<10 mg/mL), impacting bioavailability .

- Stability : Nitro groups confer thermal stability (decomposition >250°C) but may reduce photostability due to light-induced denitration .

Biological Activity

3-Nitro-N'-(2-nitrobenzylidene)benzohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound is characterized by the presence of nitro groups and a hydrazone linkage, which contribute to its biological properties. The synthesis typically involves the condensation of 3-nitrobenzaldehyde with benzohydrazide under acidic conditions, often utilizing solvents like ethanol for optimal yield and purity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. It has been shown to exhibit significant inhibition of these enzymes, with IC50 values indicating moderate to strong activity .

- Oxidative Stress Induction : The nitro groups in the compound can participate in redox reactions, generating reactive oxygen species (ROS) that may lead to oxidative stress in cells. This property is linked to its potential anticancer activity .

- Multi-target Interaction : Research indicates that nitro compounds can inhibit multiple biomolecules, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting a multi-target mechanism that could be beneficial in treating inflammatory conditions .

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis through oxidative stress pathways has been highlighted as a significant mechanism behind its anticancer properties.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. Its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens suggests potential applications in treating bacterial infections .

Neuroprotective Effects

Given its inhibition of AChE and BuChE, there is growing interest in the use of this compound for neuroprotection. By preventing the breakdown of acetylcholine, it may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of benzohydrazides, including this compound. Key findings include:

Q & A

What are the optimal synthetic conditions for 3-nitro-N'-(2-nitrobenzylidene)benzohydrazide to maximize yield and purity?

Answer:

The synthesis typically involves a condensation reaction between 2-nitrobenzaldehyde and 3-nitrobenzohydrazide under reflux in methanol or ethanol. Key factors include:

- Molar Ratios : A 1:1 molar ratio of aldehyde to hydrazide ensures minimal side products .

- Catalysis : Glacial acetic acid (1–2 drops) accelerates imine bond formation by acting as a proton donor .

- Reaction Time : 4–6 hours under reflux (60–80°C) achieves >80% yield, monitored via TLC .

- Purification : Recrystallization in methanol or ethanol removes unreacted starting materials .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- FTIR : Confirms the C=N stretch (~1600 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520–1350 cm⁻¹) .

- NMR : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and hydrazide NH (δ ~10–11 ppm); ¹³C NMR verifies carbonyl (C=O, ~165 ppm) and imine (C=N, ~150 ppm) groups .

- X-Ray Diffraction : Resolves molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks. SHELX software is preferred for refinement .

How can DFT calculations enhance understanding of this compound’s reactivity and electronic properties?

Answer:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict charge transfer interactions. A smaller gap (e.g., ~3.5 eV) indicates higher reactivity .

- Global Reactivity Descriptors : Electrophilicity index (ω) and chemical potential (μ) quantify electron-accepting capacity, aiding in predicting biological activity .

- Molecular Electrostatic Potential (MEP) : Maps surface charge distribution to identify nucleophilic/electrophilic sites for ligand-protein docking .

What challenges arise in crystallizing metal complexes of this ligand, and how are they resolved?

Answer:

- Crystallization Issues : Poor solubility in common solvents and twinning due to planar geometry. Use mixed solvents (e.g., DMF/water) and slow evaporation to improve crystal quality .

- Data Contradictions : Discrepancies in bond lengths/angles may arise from dynamic disorder. High-resolution data (≤0.8 Å) and SHELXL refinement with TWIN/BASF commands mitigate this .

How do nitro groups influence the antimicrobial activity of this benzohydrazide derivative?

Answer:

- Electron-Withdrawing Effects : Nitro groups enhance electrophilicity, improving binding to microbial enzymes (e.g., dihydrofolate reductase) via π-π stacking and hydrogen bonding .

- Structure-Activity Relationship (SAR) : Nitro substitution at the 3-position on the benzohydrazide moiety increases activity against S. aureus (MIC: 8 µg/mL) compared to non-nitro analogs .

What methodologies validate the catalytic activity of vanadium(V) complexes with this ligand?

Answer:

- Epoxidation Assays : Catalytic efficiency is tested using styrene or cyclohexene as substrates in the presence of tert-butyl hydroperoxide (TBHP). GC-MS quantifies epoxide yield .

- Kinetic Studies : Turnover frequency (TOF) and activation energy (Eₐ) are calculated from Arrhenius plots to compare performance with other ligands .

How can conflicting biological activity data across studies be reconciled?

Answer:

- Experimental Variables : Standardize assay conditions (e.g., bacterial strain, inoculum size) to minimize variability .

- QSAR Modeling : Use ADMET parameters (e.g., logP, topological polar surface area) to correlate structural features with activity trends .

- Dose-Response Curves : IC₅₀/EC₅₀ values should be reported with 95% confidence intervals to assess statistical significance .

What protocols ensure compound stability during long-term storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.